3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol is a complex organic compound featuring a biphenyl core substituted with an amino-chloropyrimidine moiety and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol typically involves multi-step organic reactions. One common method includes the selective displacement of chloride at the C4 position of a pyrimidine derivative by an appropriate nucleophile, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions and other catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives .
Scientific Research Applications
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol involves its interaction with specific molecular targets. The amino-chloropyrimidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Shares the pyrimidine core but lacks the biphenyl and hydroxyl groups.
4,4’-Dihydroxybiphenyl: Contains the biphenyl and hydroxyl groups but lacks the amino-chloropyrimidine moiety.
Uniqueness
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
477726-63-9 |
---|---|
Molecular Formula |
C16H12ClN3O2 |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-(2-amino-6-chloropyrimidin-4-yl)-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C16H12ClN3O2/c17-15-8-13(19-16(18)20-15)12-7-10(3-6-14(12)22)9-1-4-11(21)5-2-9/h1-8,21-22H,(H2,18,19,20) |
InChI Key |
SWQWFHOPQGYQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C3=CC(=NC(=N3)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.